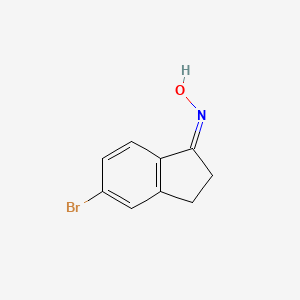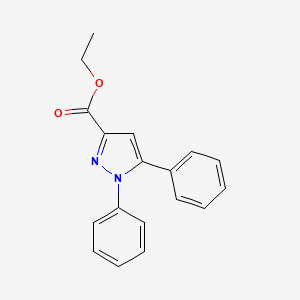![molecular formula C16H19NO4 B1149837 3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate CAS No. 146726-10-5](/img/structure/B1149837.png)
3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of azabicyclo compounds, including structures similar to 3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate, has been a focus of research due to their potential as intermediates in drug synthesis. For instance, methods have been developed for the synthesis of azabicyclo hexane derivatives through intramolecular reductive cyclopropanation of α-(N-allylamino)-substituted N,N-dialkylcarboxamides and carbonitriles, producing compounds with potential as intermediates in pharmaceutical synthesis (Gensini et al., 2002). Similarly, the synthesis of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives has been evaluated for their antimalarial activities, showcasing the application of such compounds in medicinal chemistry (Nongpanga Ningsanont et al., 2003).
Applications in Drug Discovery
Research into azabicyclo[3.1.0]hexane derivatives has also highlighted their utility in the development of new pharmacologically active compounds. For example, 3-azabicyclo[3.1.0]hexane derivatives have been synthesized as inhibitors of T-type calcium channels, showing promise for the treatment of neuropathic pain. Among these, certain derivatives exhibited potent in vitro efficacy and good metabolic stability, indicating their potential as novel therapeutics (Jung Hyun Kim & G. Nam, 2016).
Building Blocks for Medicinal Chemistry
The compound 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, closely related to the requested molecule, has been identified as a promising building block for medicinal chemistry. Its efficient synthesis facilitates further selective derivatization, enabling the creation of novel piperidine derivatives with restricted conformation. This highlights the versatility of azabicyclo compounds in synthesizing complex structures with potential pharmaceutical applications (Aleksandr V. Denisenko et al., 2010).
Propriétés
IUPAC Name |
3-O-benzyl 6-O-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-20-15(18)14-12-8-17(9-13(12)14)16(19)21-10-11-6-4-3-5-7-11/h3-7,12-14H,2,8-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEJHXZQYANNJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3-[3-(aminomethyl)phenyl]benzoate](/img/structure/B1149754.png)


![L-Lysine, N6-[(phenylMethoxy)carbonyl]-, 1,1-diMethylethyl ester, Mono(4-Methylbenzenesulfonate)](/img/no-structure.png)


